1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone
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Overview
Description
Preparation Methods
One common synthetic route includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including hydroxylation and acetylation to yield the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones under specific conditions.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone can be compared to other compounds with similar structures, such as:
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone: Similar in structure but with different positioning of functional groups.
1-(2-Hydroxy-5-trifluoromethoxy-phenyl)ethanone: Another isomer with slight variations in chemical properties.
Properties
IUPAC Name |
1-[2-hydroxy-6-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5(13)8-6(14)3-2-4-7(8)15-9(10,11)12/h2-4,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXYFRUBRLXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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